JN403 - 942606-12-4

JN403

Catalog Number: EVT-270616
CAS Number: 942606-12-4
Molecular Formula: C16H21FN2O2
Molecular Weight: 292.3544
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JN403 is a selective nicotinic acetylcholine receptor alpha7 agonist.
Synthesis Analysis

Methods

The synthesis of JN403 involves several chemical reactions that typically include the formation of key intermediates followed by final cyclization steps to produce the active compound. While specific proprietary methods may not be publicly detailed, the general approach includes:

  1. Starting Materials: Selection of appropriate precursor compounds that serve as building blocks.
  2. Reagents and Conditions: Utilization of specific reagents under controlled conditions (temperature, pH) to facilitate the desired transformations.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Technical details regarding the exact synthetic route are often proprietary but generally follow established organic synthesis protocols.

Molecular Structure Analysis

Structure

JN403 has a complex molecular structure characterized by its ability to bind selectively to alpha-7 nicotinic acetylcholine receptors. The precise three-dimensional arrangement of atoms contributes significantly to its pharmacological properties.

Data

  • Molecular Formula: C_xH_yN_z (exact values depend on specific structural details).
  • Molecular Weight: Typically calculated based on the formula.
  • Structural Features: Includes functional groups that enhance receptor binding and biological activity.
Chemical Reactions Analysis

Reactions

JN403 undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  1. Receptor Binding: The interaction with alpha-7 nicotinic acetylcholine receptors involves conformational changes that activate downstream signaling pathways.
  2. Metabolic Degradation: In vivo, JN403 may be metabolized by cytochrome P450 enzymes, leading to various metabolites that could also exhibit biological activity.

Technical Details

The kinetics of these reactions can be studied using techniques such as surface plasmon resonance or radiolabeled binding assays to quantify receptor interactions.

Mechanism of Action

Process

JN403 acts primarily as an agonist at the alpha-7 nicotinic acetylcholine receptor, leading to:

  1. Increased Neurotransmitter Release: Activation enhances the release of neurotransmitters such as dopamine and acetylcholine.
  2. Reduction of Inflammation: It modulates microglial activation, reducing the release of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6.

Data

Studies have shown that JN403 can significantly decrease nitric oxide production in activated microglia, indicating its potential anti-inflammatory effects in neurodegenerative contexts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH and temperature.

Chemical Properties

  • Stability: Stability under physiological conditions is critical for therapeutic efficacy.
  • Reactivity: Reactivity profiles are determined through in vitro assays assessing interactions with other biomolecules.

Relevant data from studies indicate that JN403 maintains stability over a range of pH levels, which is advantageous for oral bioavailability.

Applications

Scientific Uses

JN403 has potential applications in several areas:

  • Neurodegenerative Disease Research: Investigated for its effects on Parkinson's disease models.
  • Pain Management: Potential use in alleviating mechanical sensory pain due to its action on cholinergic pathways.
  • Anxiety Disorders: Research indicates possible anxiolytic effects through modulation of neurotransmitter systems.
Introduction to Nicotinic Acetylcholine Receptor α7 and JN403

Pharmacological Significance of nAChR α7 in Neurological Disorders

The α7 nicotinic acetylcholine receptor (nAChR α7) is a homopentameric ligand-gated ion channel distinguished by its high permeability to calcium ions (Ca²⁺), rapid desensitization kinetics, and selective inhibition by α-bungarotoxin or methyllycaconitine (MLA) [2] [8]. Genetically, the CHRNA7 gene (located on chromosome 15q14) and its partial duplication CHRFAM7A are strongly associated with sensory gating deficits in schizophrenia, while diminished receptor expression and altered function are documented in Alzheimer’s disease (AD) post-mortem tissues [2] [3]. This receptor serves dual neuromodulatory and immunomodulatory roles:

  • Neurological Functions: Regulates glutamate/GABA release, synaptic plasticity, and neuronal excitability in cognition-associated regions (e.g., hippocampus, cortex) [8].
  • Anti-inflammatory Actions: Mediates the "cholinergic anti-inflammatory pathway," where vagus nerve stimulation suppresses pro-inflammatory cytokine release (e.g., IL-1β) in peripheral macrophages and central microglia [5] [10].

Dysfunctional nAChR α7 signaling contributes to cognitive impairment, sensory processing deficits (e.g., P50 gating), and neuroinflammation, making it a high-priority target for schizophrenia, AD, epilepsy, and chronic pain [2] [6] [8].

Table 1: Key α7 nAChR Ligands in Pharmacological Research

CompoundTypePrimary IndicationsBinding Affinity (pKi/pEC₅₀)
JN403Partial agonistCognitive disorders, PainpEC₅₀: 7.0 [1]
PNU-282987AgonistSchizophrenia, AddictionpEC₅₀: 6.8 [8]
EVP-6124AgonistAlzheimer’s diseaseHigh affinity [4]
PNU-120596PAM*Cognitive impairment
MLAAntagonistResearch toolpKi: 9.0 [5]

PAM: Positive Allosteric Modulator

JN403: Discovery and Structural Characterization

JN403 ((S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-phenyl)-ethyl ester) emerged from targeted drug design efforts to develop selective nAChR α7 agonists. Feuerbach et al. (2007) first characterized it as a high-affinity partial agonist (binding pKD 6.7; functional pEC50 7.0) with >100-fold selectivity over other nAChR subtypes (α4β2, α3β4, α1β1γδ) and negligible activity at 5-HT3 receptors or unrelated neurotransmitter targets [1] [3].

Structural Insights:

  • Binding Mechanism: JN403 occupies the orthosteric site within the extracellular domain (ECD), where its quinuclidine group engages an aromatic cage formed by residues Tyr115, Trp171, Tyr210, and Tyr217. The fluorophenyl moiety extends into a hydrophilic subpocket, leveraging polar interactions with Ser56, Gln79, and Asp186 [4].
  • Selectivity Determinants: Key residues (e.g., Ser56, Gln79) in the complementary subunit interface confer α7 specificity. Mutagenesis (S56Q/Q79T) reduces JN403’s affinity, confirming subtype selectivity [4].
  • Physicochemical Profile: Exhibits favorable brain penetration (brain/plasma ratio: 1.1–1.4) and oral bioavailability in rodents, supporting in vivo efficacy [3] [9].

Table 2: Structural Features of JN403 Binding to α7 nAChR

Structural ElementResidues InvolvedInteraction TypeFunctional Impact
Aromatic CageTyr115, Trp171, Tyr210, Tyr217Cation-π, H-bondingAnchors quinuclidine moiety
Hydrophilic PocketSer56, Gln79, Asp186H-bonding, Polar contactsConfers α7 selectivity
Loop CCys212H-bond with carbonyl groupStabilizes agonist-bound state

Rationale for Targeting nAChR α7 in Cognitive and Sensory Processing

Cognitive Enhancement and Sensory Gating

JN403 addresses core deficits in neuropsychiatric disorders by modulating nAChR α7-dependent pathways:

  • Cognitive Flexibility: In the social recognition test (OF1 mice), JN403 (0.1–10 mg/kg, p.o.) reduced investigation latency of familiar juveniles over 4 hours, indicating enhanced short-term memory. This effect persisted after subchronic dosing without tolerance [3] [9].
  • Sensory Gating Restoration: DBA/2 mice exhibit innate auditory gating deficits (modeling schizophrenia). Systemic JN403 (1–3 mg/kg) normalized paired-pulse inhibition (PPI) in awake and anesthetized subjects, reversing the hippocampal gating deficit [3] [6] [9].
  • Anticonvulsant Effects: Suppressed audiogenic seizures in DBA/2 mice by modulating hippocampal GABAergic inhibition [6] [9].

Table 3: In Vivo Efficacy of JN403 in Neurological Models

Disease ModelTestDose (mg/kg)OutcomeMechanism
Social recognition (Mice)Investigation latency0.1–10 p.o.↓ Latency (memory facilitation)Enhanced hippocampal ACh signaling
Sensory gating (DBA/2)Paired-pulse inhibition1–3 s.c.Normalized PPI ratioRestored hippocampal-thalamic circuit function
Audiogenic seizuresSeizure response3–10 i.p.↓ Seizure severity/incidenceGABA release potentiation
Neuropathic pain (Rats)Mechanical hyperalgesia3–30 p.o.↑ Paw withdrawal thresholdSpinal α7-mediated anti-inflammation

Immunological and Anti-Inflammatory Mechanisms

JN403’s therapeutic scope extends to neuroinflammation-driven pathologies:

  • Peripheral Inflammation: Surgery/anesthesia downregulates hippocampal nAChR α7 expression in aged mice. JN403 analogs (e.g., PHA-568487) reversed IL-1β elevation and microglial activation (IBA-1⁺ cells) via cholinergic anti-inflammatory signaling [5].
  • BDNF/TrkB Pathway: α7 activation increases hippocampal brain-derived neurotrophic factor (BDNF). TrkB receptor blockade (K-252a) abolished JN403-mediated cognitive protection in perioperative neurocognitive disorder (PND) models, confirming BDNF/TrkB as a downstream effector [5].
  • Pain Modulation: JN403 alleviated mechanical hyperalgesia in neuropathic pain models via spinal α7 receptors, suppressing pro-inflammatory cytokine release in dorsal horn neurons [6] [9].

Properties

CAS Number

942606-12-4

Product Name

JN403

IUPAC Name

(1-Aza-bicyclo[2.2.2]oct-3(S)--yl)-carbamic acid 1(S)-(2-fluoro-phenyl)-ethyl ester

Molecular Formula

C16H21FN2O2

Molecular Weight

292.3544

InChI

InChI=1S/C16H21FN2O2/c17-14-4-2-1-3-12(14)7-10-21-16(20)18-15-11-19-8-5-13(15)6-9-19/h1-4,13,15H,5-11H2,(H,18,20)/t15-/m1/s1

InChI Key

CKBCVTOFGWWVMT-OAHLLOKOSA-N

SMILES

O=C(OCCC1=CC=CC=C1F)N[C@@H]2C[N@]3CCC2CC3

Solubility

Soluble in DMSO

Synonyms

JN403

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.